molecular formula C16H17N3O B2958851 N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide CAS No. 1388480-69-0

N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide

Cat. No.: B2958851
CAS No.: 1388480-69-0
M. Wt: 267.332
InChI Key: IVEHDPINOTZSDE-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.332. The purity is usually 95%.
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Scientific Research Applications

Indole Synthesis and Classification

Indoles form the backbone of many alkaloids and pharmaceutical compounds, with organic chemists dedicating considerable effort to develop new synthesis methods. The classification of indole syntheses provides a foundation for understanding how derivatives, potentially including N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide, are synthesized. This classification encompasses strategies based on the formation of bonds in the indole ring, highlighting the diversity and complexity of approaches used in creating indole-based compounds (Taber & Tirunahari, 2011).

Advances in Indole Functionalization

Research on indole functionalization, particularly at the C2 position via umpolung (polarity inversion), demonstrates the innovative approaches to modifying indole's electronic properties. These methodologies enable the synthesis of indole derivatives with significant potential in synthetic and pharmaceutical chemistry, suggesting possible pathways for modifying this compound (Deka, Deb, & Baruah, 2020).

Antimicrobial Activity of Indole Derivatives

The broad range of biological activities exhibited by indole derivatives, including antimicrobial properties, underscores their importance in medicinal chemistry. Indole and its derivatives have been shown to possess anti-inflammatory, analgesic, antimicrobial, and anticancer activities among others, indicating the therapeutic potential of these compounds. This suggests that this compound could be explored for similar biological activities (Kaur et al., 2019).

Indole Derivatives in Cancer Theranostics

The use of indole derivatives in cancer theranostics, particularly through the incorporation into nanoparticles for enhanced diagnosis and treatment, highlights the versatility of indole-based compounds in biomedical applications. This includes their use in imaging, drug delivery, and therapy, suggesting a potential area of application for this compound in cancer research (Wang et al., 2018).

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-11-16(8-4-1-5-9-16)19-15(20)14-10-12-6-2-3-7-13(12)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEHDPINOTZSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.